1-Heptadecanoyl-sn-glycero-3-phosphocholine

Vue d'ensemble

Description

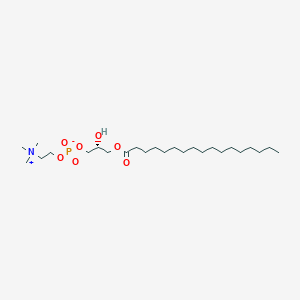

1-Heptadecanoyl-sn-glycero-3-phosphocholine is a lysophosphatidylcholine, a type of phospholipid that plays a crucial role in cellular membranes. It is characterized by the presence of a heptadecanoyl group at the sn-1 position and a phosphocholine group at the sn-3 position of the glycerol backbone . This compound is known for its involvement in various biological processes, including cell signaling and membrane dynamics.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The reaction conditions often require the use of catalysts and specific temperature controls to ensure the correct attachment of functional groups .

Industrial Production Methods: Industrial production of this compound may involve large-scale esterification processes, utilizing advanced techniques such as continuous flow reactors to enhance efficiency and yield. The purity of the final product is critical, often requiring rigorous purification steps such as chromatography .

Analyse Des Réactions Chimiques

Types of Reactions: 1-Heptadecanoyl-sn-glycero-3-phosphocholine undergoes various chemical reactions, including:

Hydrolysis: Catalyzed by enzymes like autotaxin, leading to the formation of lysophosphatidic acid.

Oxidation and Reduction: These reactions can modify the fatty acid chain, affecting the compound’s biological activity.

Substitution: The phosphocholine group can be replaced with other functional groups under specific conditions.

Common Reagents and Conditions:

Hydrolysis: Enzymatic conditions using autotaxin.

Oxidation: Oxidizing agents such as hydrogen peroxide.

Reduction: Reducing agents like sodium borohydride.

Substitution: Various nucleophiles can be used depending on the desired substitution.

Major Products:

Lysophosphatidic acid: Formed through hydrolysis.

Modified phospholipids: Resulting from oxidation, reduction, or substitution reactions.

Applications De Recherche Scientifique

Metabolic Biomarker in Cardiovascular Disease

One of the notable applications of 1-heptadecanoyl-sn-glycero-3-phosphocholine is its role as a metabolic biomarker for assessing plaque stability in patients with acute coronary syndrome (ACS). A study identified this compound as one of four significant metabolites that correlate with clinical plaque stability, highlighting its potential utility in early diagnosis and risk stratification for cardiovascular diseases. The study utilized liquid chromatography-mass spectrometry (LC-MS) to analyze serum samples from ACS patients, demonstrating that higher levels of this metabolite were associated with vulnerable plaques compared to stable plaques .

Data Table: Diagnostic Performance of this compound

| Metabolite | AUC | Sensitivity (%) | Specificity (%) |

|---|---|---|---|

| This compound | 0.884 | 78.8 | 87.5 |

| Betaine | 0.793 | 72.5 | 74.0 |

| Acetylcarnitine | 0.689 | 66.7 | 71.9 |

| Isoundecylic acid | 0.782 | 78.8 | 78.1 |

Role in Lipidomics and Autoimmunity

In lipidomics studies, particularly those focusing on type 1 diabetes (T1D), this compound has been implicated in the dysregulation of lipid metabolism preceding the onset of autoimmune conditions. Research involving plasma samples from children at risk for T1D revealed distinct lipidomic signatures, including variations in lysophosphatidylcholines like this compound, which were significantly altered in children who progressed to autoimmunity compared to controls .

Case Study: Longitudinal Plasma Lipidomic Analysis

A longitudinal study tracked lipidomic changes in children over time, identifying specific lipid alterations associated with the progression to T1D. The findings suggest that monitoring levels of lysophosphatidylcholines could serve as a predictive tool for identifying at-risk individuals before clinical symptoms manifest.

Therapeutic Potential

The compound also shows promise as a therapeutic agent due to its surfactant properties within biological systems. It functions to enhance membrane fluidity and may play a role in modulating inflammatory responses, making it a candidate for treatments targeting conditions such as fat embolism and other lipid-related disorders .

Applications in Treatment

- Fat Embolism Syndrome : Its surfactant properties can help stabilize emulsions and improve drug delivery systems.

- Cholesterol Management : It has been noted for its ability to lower cholesterol and triglyceride levels, suggesting a potential role in managing dyslipidemia.

Mécanisme D'action

The mechanism of action of 1-Heptadecanoyl-sn-glycero-3-phosphocholine involves its interaction with cellular membranes and enzymes. It is a substrate for autotaxin, which hydrolyzes it to produce lysophosphatidic acid. This bioactive lipid then engages in various signaling pathways, influencing cell proliferation, survival, and migration . The compound’s effects are mediated through its interaction with specific receptors and enzymes involved in lipid metabolism .

Comparaison Avec Des Composés Similaires

- 1-Palmitoyl-sn-glycero-3-phosphocholine

- 1-Stearoyl-sn-glycero-3-phosphocholine

- 1-Oleoyl-sn-glycero-3-phosphocholine

Comparison: 1-Heptadecanoyl-sn-glycero-3-phosphocholine is unique due to its specific fatty acid chain length (heptadecanoic acid) and its distinct biological activity. Compared to other lysophosphatidylcholines, it may exhibit different interactions with enzymes and receptors, leading to varied biological effects .

Activité Biologique

Overview

1-Heptadecanoyl-sn-glycero-3-phosphocholine (HPC) is a lysophosphatidylcholine that plays a significant role in cellular biology, particularly in cell signaling and membrane dynamics. Its unique structure, characterized by a heptadecanoyl group at the sn-1 position and a phosphocholine group at the sn-3 position, enables it to participate in various biochemical pathways that influence cellular functions.

Target Enzyme: Autotaxin (ATX)

HPC primarily interacts with autotaxin, an enzyme that catalyzes the hydrolysis of lysophosphatidylcholine to produce lysophosphatidic acid (LPA). This interaction is crucial as LPA is a bioactive lipid that promotes cell proliferation, survival, and migration. The biochemical pathway involving HPC and ATX is implicated in several pathological conditions including obesity, rheumatoid arthritis, neuropathic pain, atherosclerosis, and various cancers .

Biochemical Pathways

The formation of LPA from LPC via autotaxin is vital for numerous biological processes. Elevated levels of LPA have been associated with increased cellular activities such as growth and migration, which are essential in both normal physiology and disease states .

Cellular Effects

HPC influences various cell types by modulating signaling pathways that regulate gene expression and metabolism. For instance:

- Apoptosis Induction : HPC has been shown to induce apoptosis in specific cell types by increasing histone H3 acetylation while decreasing histone deacetylase activity .

- Cell Proliferation and Migration : The activation of LPA signaling pathways leads to enhanced cell proliferation and migration, which are critical in wound healing and tissue repair .

Pharmacokinetics

HPC is rapidly absorbed and can cross the blood-brain barrier, delivering choline to the brain. This property highlights its potential role as a precursor for acetylcholine synthesis, which is essential for neurotransmission .

Research Findings

Recent studies have explored the biological activity of HPC in various contexts:

- Immunization Studies : Research involving Mycobacterium vaccae demonstrated that immunization increased plasma levels of HPC, suggesting its role in modulating immune responses and stress resilience .

- Metabolomics Studies : In a study investigating type 1 diabetes (T1D), HPC was identified as a significant metabolite associated with plaque stability in acute coronary syndrome patients. Its levels correlated with clinical outcomes, indicating its potential as a biomarker for disease progression .

Case Studies

Propriétés

IUPAC Name |

[(2R)-3-heptadecanoyloxy-2-hydroxypropyl] 2-(trimethylazaniumyl)ethyl phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H52NO7P/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-25(28)31-22-24(27)23-33-34(29,30)32-21-20-26(2,3)4/h24,27H,5-23H2,1-4H3/t24-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRRQPVVYXBTRQK-XMMPIXPASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H52NO7P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40647291 | |

| Record name | (2R)-3-(Heptadecanoyloxy)-2-hydroxypropyl 2-(trimethylazaniumyl)ethyl phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40647291 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

509.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | LysoPC(17:0/0:0) | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0012108 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

50930-23-9 | |

| Record name | (2R)-3-(Heptadecanoyloxy)-2-hydroxypropyl 2-(trimethylazaniumyl)ethyl phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40647291 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | LysoPC(17:0/0:0) | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0012108 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of increased 1-heptadecanoyl-sn-glycero-3-phosphocholine levels in the context of the research on Mycobacterium vaccae?

A1: The research paper [] observed that immunization with Mycobacterium vaccae in mice led to an increase in plasma levels of this compound, a lysophospholipid. While the exact mechanism is not fully elucidated in the study, this increase is suggested to be part of a broader physiological response to the immunization. This response also includes changes in the gut microbiome and a shift towards more proactive stress coping behaviors in the mice. Further research is needed to understand the specific role of this compound in mediating these effects.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.